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Compound of Interest

Compound Name: DC271

Cat. No.: B12371124

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DC271, a novel fluorescent probe for the

characterization of intracellular retinoid signaling pathways. DC271 serves as a powerful tool

for high-throughput screening and quantitative analysis of ligand binding to cellular retinoid-

binding proteins, offering a more direct and efficient alternative to traditional methods.

Introduction to DC271
Retinoids, a class of molecules derived from vitamin A, are critical regulators of cellular

processes such as differentiation, proliferation, and apoptosis.[1] Their effects are primarily

mediated by all-trans retinoic acid (ATRA) binding to nuclear retinoic acid receptors (RARs),

which in turn regulate gene expression.[1][2] Cellular Retinoic Acid-Binding Protein II (CRABP-

II) plays a key role by shuttling ATRA from the cytoplasm to the nucleus, enhancing its

transcriptional activity.[1][3]

Characterizing the interaction between retinoids and their binding proteins is crucial for drug

development. DC271 is a synthetic, fluorescent analog of ATRA designed to simplify this

process.[4] Its unique solvatochromic properties allow for direct measurement of binding to
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proteins like CRABP-II, making it an ideal tool for competition assays and inhibitor screening.[1]

[3]

Physicochemical and Spectroscopic Properties
DC271's utility is rooted in its specific chemical and fluorescent characteristics. It is a stable

compound with well-defined spectroscopic properties that are highly sensitive to its

microenvironment.

Property Value Reference

Chemical Name

4-[2-[1,2,3,4-Tetrahydro-4,4-

dimethyl-1-(1-methylethyl)-6-

quinolinyl]ethynyl]benzoic acid

[4]

Molecular Formula C₂₃H₂₅NO₂ [4]

Molecular Weight 347.46 g/mol [4]

Purity ≥98% (HPLC) [4]

Binding Affinity (Kd)
42 nM for Cellular Retinoid

Binding Protein II (CRABP-II)
[4]

Excitation (λex) nm
351 (in DMSO), 350 (in EtOH),

382 (in DCM), 378 (in Toluene)
[4]

Emission (λem) nm
442 (in DMSO), 461 (in EtOH),

572 (in DCM), 447 (in Toluene)
[4]

Quantum Yield (%)

19.3 (in DMSO), 1.14 (in

EtOH), 71.45 (in DCM), 80.21

(in Toluene)

[4]

Mechanism of Action: A Solvatochromic Probe
The core principle behind DC271 is its solvatochromism.[4] The probe's fluorescence emission

is heavily dependent on the polarity of its environment. In polar, aqueous solutions, the

molecule's fluorescence is significantly quenched.[1] However, upon binding to the hydrophobic

pocket of a retinoid-binding protein like CRABP-II, it becomes shielded from the aqueous
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environment. This change in microenvironment causes a substantial increase in its quantum

yield, resulting in a bright, detectable fluorescent signal.[1] This "light-up" property allows

researchers to directly monitor the binding event.
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Mechanism of DC271 fluorescence upon binding to CRABP-II.

Experimental Protocols
Protocol 1: Fluorescence Competition Assay for
CRABP-II Ligand Screening
This protocol details a high-throughput capable fluorescence displacement assay to screen for

and quantify the binding of unlabeled compounds to CRABP-II.[1] The principle is that a test

compound with affinity for CRABP-II will displace the bound DC271, leading to a measurable

decrease in fluorescence.[1]

A. Materials and Reagents:
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Recombinant human CRABP-II protein

DC271 (Tocris Bioscience or R&D Systems)

Test compounds (ligands)

Phosphate-Buffered Saline (PBS), pH 7.4

Dimethyl sulfoxide (DMSO)

Corning non-binding surface, black, 96-well or 384-well plates

Fluorescence plate reader

B. Reagent Preparation:

CRABP-II Stock: Prepare a 10 µM stock solution of CRABP-II in PBS. Aliquot and store at

-80°C.

DC271 Stock: Prepare a 1 mM stock solution of DC271 in DMSO. Store at -20°C, protected

from light.

Test Compound Stocks: Prepare 10 mM stock solutions of test compounds in DMSO.

Assay Buffer: PBS, pH 7.4.

Working Solutions: On the day of the experiment, prepare working solutions by diluting

stocks in Assay Buffer. For a final concentration of 100 nM, prepare 2X (200 nM) solutions of

CRABP-II and DC271. Prepare a serial dilution series of test compounds at 2X the final

desired concentrations.

C. Assay Procedure:

In a 96-well plate, add 50 µL of the 2X CRABP-II working solution to all wells except the 'no

protein' controls.

Add 50 µL of the 2X DC271 working solution to all wells.
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Add 100 µL of the 2X test compound dilutions to their respective wells. For controls, add 100

µL of Assay Buffer containing the same percentage of DMSO as the compound wells.

Controls:

Maximum Signal: CRABP-II + DC271 + Assay Buffer (with DMSO).

Minimum Signal (Background): DC271 + Assay Buffer (with DMSO).

Mix the plate gently by spinning for 2 minutes at 1,500 rpm to ensure incorporation.[3]

Incubate the plate for 30 minutes at room temperature, protected from light.

Measure fluorescence using a plate reader. Set the excitation wavelength to ~335-350 nm

and the emission wavelength to ~440-460 nm.[3]

D. Data Analysis:

Subtract the background fluorescence (Minimum Signal) from all readings.

Normalize the data by expressing the fluorescence signal in each well as a percentage of the

Maximum Signal control.

Plot the normalized fluorescence against the logarithm of the test compound concentration.

Fit the resulting dose-response curve using a suitable nonlinear regression model (e.g.,

sigmoidal dose-response) to determine the IC₅₀ value for each test compound.
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Workflow for a fluorescence displacement competition assay.
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Context: The Intracellular Retinoid Signaling
Pathway
DC271 provides a tool to probe a specific part of a larger, complex signaling cascade.

Understanding this pathway is essential for interpreting experimental results. The process

begins with the uptake of retinol and culminates in the transcriptional regulation of target genes

in the nucleus. CRABP-II is a central player in this pathway, and its interaction with ligands is

what DC271 helps to characterize.

The intracellular retinoid signaling pathway and the role of DC271.

Applications in Research and Drug Development
The unique properties of DC271 make it suitable for a variety of applications:

High-Throughput Screening (HTS): The simple, mix-and-read format of the competition

assay is ideal for screening large compound libraries to identify novel ligands for retinoid-

binding proteins.[1]

Structure-Activity Relationship (SAR) Studies: DC271 can be used to rapidly determine the

binding affinities of a series of synthesized analogs, helping to build SAR models for drug

optimization.

Validation of Biological Activity: The probe can confirm whether synthetic retinoid analogs

engage with their intended intracellular targets.[1] DC271 itself has been shown to activate

the same genes as endogenous retinoic acid in human keratinocyte cells, validating its

biological relevance as an ATRA analog.[4]

Basic Research: It facilitates the study of the role of CRABP-I and CRABP-II in retinoid

trafficking and signaling, helping to elucidate their distinct biological functions.[1][3]

Conclusion
DC271 represents a significant advancement in the toolset available for studying intracellular

retinoid signaling. Its inherent fluorescence and sensitivity to the binding pocket of proteins like

CRABP-II eliminate the need for complex radiolabeling or multi-step assays.[1] By providing a

direct, robust, and high-throughput method for quantifying ligand binding, DC271 accelerates
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research and development in areas targeting retinoid pathways, from cancer therapy to

dermatology and neurodegenerative disease.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6295855/
https://www.benchchem.com/product/b12371124?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295855/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295855/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4447240/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4447240/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7869897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7869897/
https://www.tocris.com/products/dc-271_6873
https://www.benchchem.com/product/b12371124/docs#dc271-a-technical-guide-for-intracellular-retinoid-characterization
https://www.benchchem.com/product/b12371124/docs#dc271-a-technical-guide-for-intracellular-retinoid-characterization
https://www.benchchem.com/product/b12371124/docs#dc271-a-technical-guide-for-intracellular-retinoid-characterization
https://www.benchchem.com/product/b12371124/docs#dc271-a-technical-guide-for-intracellular-retinoid-characterization
https://www.benchchem.com/product/b12371124?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371124?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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